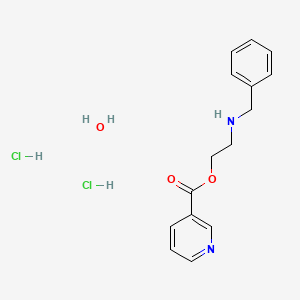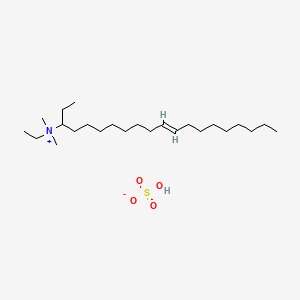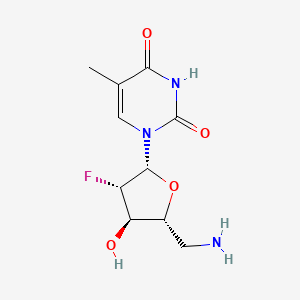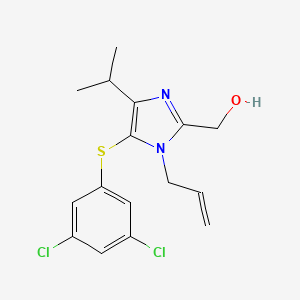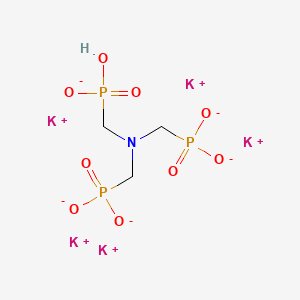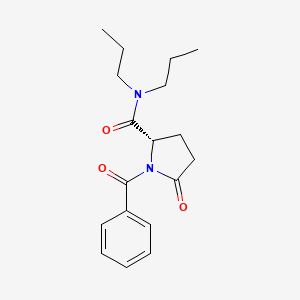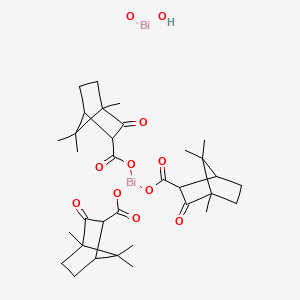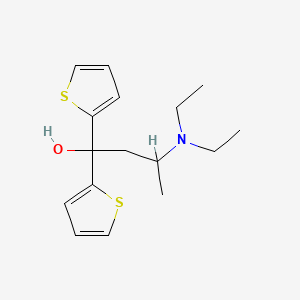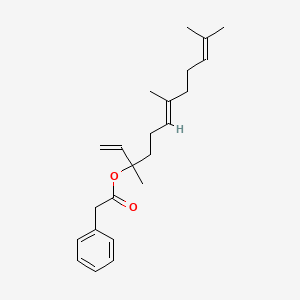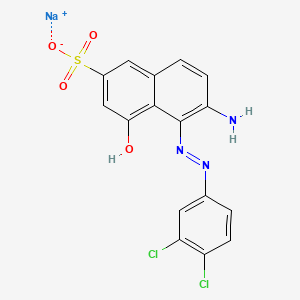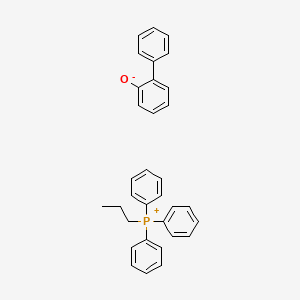
2-phenylphenolate;triphenyl(propyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenylphenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of phenylphenolate and triphenyl(propyl)phosphanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, such as propyl bromide, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting triphenyl(propyl)phosphanium bromide is then reacted with 2-phenylphenol to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-phenylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include triphenylphosphine oxide, reduced phosphine derivatives, and substituted phenylphenolate compounds .
Applications De Recherche Scientifique
2-phenylphenolate;triphenyl(propyl)phosphanium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-phenylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals that catalyze various chemical reactions. It can also interact with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis and catalysis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with different chemical properties.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide with unique reactivity.
Uniqueness
2-phenylphenolate;triphenyl(propyl)phosphanium is unique due to its combination of phenylphenolate and triphenyl(propyl)phosphanium moieties. This unique structure imparts specific chemical properties and reactivity that are not observed in the individual components or other similar compounds .
Propriétés
Numéro CAS |
94231-24-0 |
|---|---|
Formule moléculaire |
C33H31OP |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
2-phenylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C12H10O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h3-17H,2,18H2,1H3;1-9,13H/q+1;/p-1 |
Clé InChI |
FRUSGKKOVPZJRG-UHFFFAOYSA-M |
SMILES canonique |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C2=CC=CC=C2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


